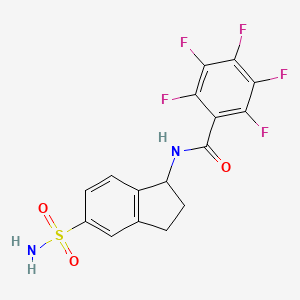
1-Methyl-4-p-tolyl-piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-p-tolyl-piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-Methyl-4-p-tolyl-piperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 1-methyl-4-piperidone, followed by the addition of cyanogen bromide to introduce the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
In industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
1-Methyl-4-p-tolyl-piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The nitrile group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Methyl-4-p-tolyl-piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents, particularly in the field of pain management and neuroprotection.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-p-tolyl-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methyl-4-p-tolyl-piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperidine-4-carbonitrile: This compound has a phenyl group instead of a p-tolyl group, which may result in different chemical and biological properties.
1-Methyl-4-piperidinecarbonitrile: Lacks the p-tolyl group, making it less bulky and potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-methyl-4-(4-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-12-3-5-13(6-4-12)14(11-15)7-9-16(2)10-8-14/h3-6H,7-10H2,1-2H3 |
Clé InChI |
UWFQWENRHDTJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCN(CC2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



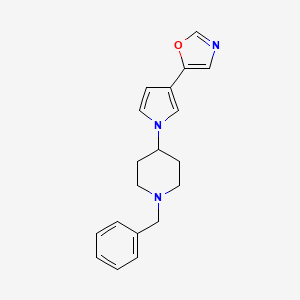
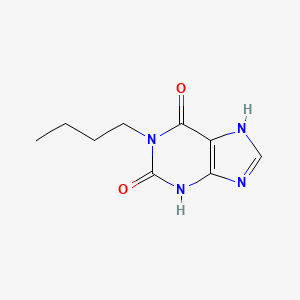
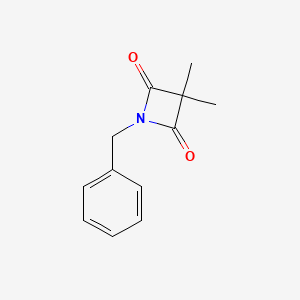
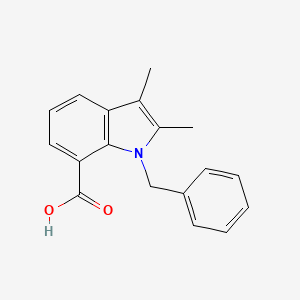


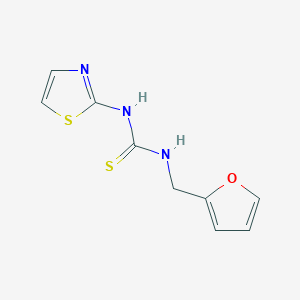
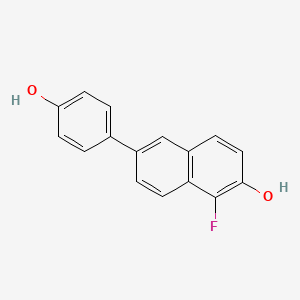

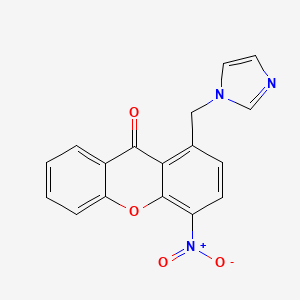
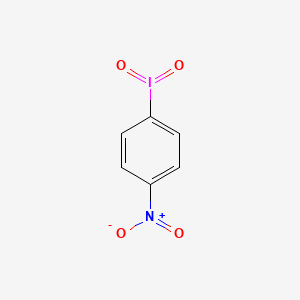

![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
